molecular formula C12H14O4 B12560352 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid CAS No. 152340-29-9

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid

Katalognummer: B12560352
CAS-Nummer: 152340-29-9
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: IFRAPWHYQQHOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes both hydroxyl groups and conjugated triple bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates involved .

Analyse Chemischer Reaktionen

Types of Reactions

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the conjugated triple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,11-Dodecadiene-6,8-diynoic acid: Similar structure but with different positions of double and triple bonds.

    10-Hydroxy-3,11-dodecadiene-6,8-diynoic acid: Contains an additional hydroxyl group.

Uniqueness

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is unique due to its specific arrangement of hydroxyl groups and conjugated triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

152340-29-9

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

3,10-dihydroxydodec-11-en-6,8-diynoic acid

InChI

InChI=1S/C12H14O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,10-11,13-14H,1,6,8-9H2,(H,15,16)

InChI-Schlüssel

IFRAPWHYQQHOCM-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C#CC#CCCC(CC(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.